Sodium malate

Description

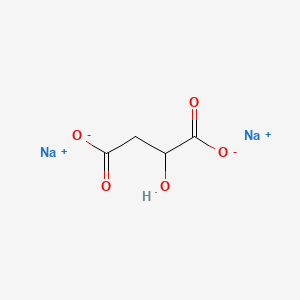

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

disodium;2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.2Na/c5-2(4(8)9)1-3(6)7;;/h2,5H,1H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPUMTJGUQUYPIV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6915-15-7 (Parent) | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7046831 | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder or lumps | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Freely soluble in water | |

| Record name | SODIUM MALATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

676-46-0, 22798-10-3 | |

| Record name | Sodium malate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 2-hydroxybutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | disodium malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM MALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EFF9N315F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

chemical and physical properties of sodium malate

An In-depth Technical Guide on the Chemical and Physical Properties of Sodium Malate

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core . The information is curated for professionals in research and drug development who require precise data for formulation, metabolic studies, and biochemical assays. This document includes structured data tables, detailed experimental protocols, and visualizations of relevant metabolic pathways and experimental workflows.

Chemical Properties

Sodium malate is the sodium salt of malic acid, a dicarboxylic acid that plays a central role in cellular metabolism. It primarily exists as disodium malate and is available as a racemic mixture (DL-malate) or as specific enantiomers. The L-form is the naturally occurring isomer.

| Property | Data | References |

| IUPAC Name | Disodium;2-hydroxybutanedioate | [1] |

| Synonyms | Disodium malate, Sodium DL-malate | [2][3] |

| Molecular Formula | C₄H₄Na₂O₅ | [2][4][5] |

| Molecular Weight | 178.05 g/mol | [1][2][4][5] |

| CAS Number | 676-46-0 (DL-form) | [2][6] |

Physical Properties

The physical characteristics of sodium malate are critical for its application in aqueous solutions, including buffers, cell culture media, and pharmaceutical formulations.

| Property | Data | References |

| Appearance | White crystalline powder or lumps | [4][7] |

| Solubility | Freely soluble in water | [4][6][8][9] |

| Melting Point | >300 °C (often with decomposition) | [5][10][11] |

| pH (Aqueous Solution) | 7.0 - 11.0 (for a 50 g/L solution at 25°C) | |

| Odor | Odorless | [4][12] |

Experimental Protocols

The following sections detail standardized methodologies for determining key physical and chemical properties of sodium malate.

Protocol for Determination of Aqueous Solubility

This protocol describes the equilibrium solubility method, a common technique to determine the solubility of a compound at a specific temperature.

Methodology:

-

Preparation: Add an excess amount of sodium malate to a known volume of deionized water (e.g., 10 mL) in a sealed, thermostatically controlled vessel.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[13] Preliminary tests can help determine the minimum time to reach equilibrium.[13]

-

Phase Separation: Allow the suspension to settle. Collect the supernatant by centrifugation at a controlled temperature, followed by filtration through a suitable membrane filter (e.g., 0.45 µm) to remove undissolved solids.

-

Quantification: Analyze the concentration of sodium malate in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or titration.[14]

-

Calculation: Express the solubility in grams per 100 mL of water ( g/100 mL).

Protocol for pH Measurement of an Aqueous Solution

This protocol outlines the standard procedure for accurately measuring the pH of a sodium malate solution.[15][16]

Methodology:

-

Solution Preparation: Accurately weigh a specified amount of sodium malate and dissolve it in a known volume of freshly boiled and cooled deionized water to achieve the desired concentration (e.g., 1 g in 20 mL).[17]

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions with known pH values that bracket the expected pH of the sample (e.g., pH 7.0 and pH 10.0).[15][18]

-

Measurement: Rinse the pH electrode with deionized water and blot dry.[16] Immerse the electrode in the sodium malate solution and stir gently to ensure homogeneity.

-

Stabilization and Recording: Allow the pH reading to stabilize for at least one minute.[16] Record the pH value once the reading is stable. All measurements should be performed at a constant, recorded temperature (e.g., 25 °C).

Metabolic and Experimental Workflow Visualizations

Role of Malate in the Citric Acid (TCA) Cycle

Malate is a critical intermediate in the TCA cycle, a central pathway for cellular energy production.[19] It is formed by the hydration of fumarate and is subsequently oxidized to oxaloacetate, a reaction that reduces NAD⁺ to NADH.[12][19]

Caption: Role of Malate in the Citric Acid (TCA) Cycle.

Experimental Workflow for Malate Dehydrogenase Enzyme Assay

The activity of malate dehydrogenase, the enzyme that converts malate to oxaloacetate, can be quantified by monitoring the production of NADH spectrophotometrically at 340 nm. The following diagram illustrates a typical workflow for such an assay.

Caption: Workflow for a Malate Dehydrogenase Spectrophotometric Assay.

References

- 1. Sodium malate, (+)- | C4H4Na2O5 | CID 12784032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mpbio.com [mpbio.com]

- 3. CAS 22798-10-3: Sodium malate | CymitQuimica [cymitquimica.com]

- 4. Sodium malate - Wikipedia [en.wikipedia.org]

- 5. Sodium malate | 207511-06-6 [chemicalbook.com]

- 6. scent.vn [scent.vn]

- 7. ingredientsonline.com [ingredientsonline.com]

- 8. nahanutri.com [nahanutri.com]

- 9. CAS 676-46-0: Sodium malate | CymitQuimica [cymitquimica.com]

- 10. Sodium DL-Malate | CAS#:22798-10-3 | Chemsrc [chemsrc.com]

- 11. Sodium malate CAS#: 207511-06-6 [m.chemicalbook.com]

- 12. Sodium Malate|Research Grade|C₄H₄Na₂O₅ [benchchem.com]

- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 14. fao.org [fao.org]

- 15. utsc.utoronto.ca [utsc.utoronto.ca]

- 16. globe.gov [globe.gov]

- 17. fao.org [fao.org]

- 18. researchgate.net [researchgate.net]

- 19. promegaconnections.com [promegaconnections.com]

A Technical Guide to the Natural Occurrence of Sodium Malate in Fruits

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth analysis of the natural occurrence of sodium malate in fruits. It clarifies that sodium malate exists not as a discrete, directly measurable compound but as a component of a complex ionic equilibrium within fruit cell vacuoles. Malic acid, a primary organic acid, dissociates into malate anions, which are balanced by available cations, predominantly potassium, but also including sodium. This document outlines the biochemical pathways of malate metabolism, presents quantitative data for malate and sodium concentrations in various fruits, and provides detailed experimental protocols for their respective quantification.

Introduction: The Chemistry of Malate in Fruits

Malic acid (C₄H₆O₅) is a dicarboxylic acid naturally present in a wide variety of fruits and is a key contributor to their sour taste.[1] The salts and esters of malic acid are known as malates.[1] In the aqueous environment of a fruit cell's vacuole, where most organic acids are stored, malic acid exists in an equilibrium with its dissociated anionic forms: malate (HM⁻) and dimalate (M²⁻).

The specific salt form, such as sodium malate, is determined by the pool of available inorganic cations (e.g., K⁺, Na⁺, Ca²⁺, Mg²⁺) required to maintain charge neutrality in the vacuole. While sodium is present, potassium is typically the most abundant cation in fruit tissues.[2][3] Consequently, malic acid is predominantly found as potassium malate. The term "sodium malate" in the context of natural fruit composition refers to the association of sodium cations with the available malate anions. Its concentration is therefore inferred from the respective concentrations of total malate and total sodium within the fruit tissue.

Biochemical Pathways of Malate Metabolism

The concentration of malate in fruit cells is dynamically regulated by a balance of synthesis, degradation, and vacuolar storage. These processes are critical during fruit development and ripening.

-

Synthesis: In the cytoplasm, malate is primarily synthesized from phosphoenolpyruvate (PEP), a product of glycolysis. The enzyme phosphoenolpyruvate carboxylase (PEPC) catalyzes the carboxylation of PEP to form oxaloacetate, which is then reduced to malate by NAD-dependent malate dehydrogenase (cyNAD-MDH).[4][5]

-

Degradation: Malate can be decarboxylated by NADP-malic enzyme (NADP-ME) to produce pyruvate, CO₂, and NADPH.[4] It is also a key intermediate in the mitochondrial tricarboxylic acid (TCA) cycle.[1]

-

Vacuolar Accumulation: The accumulation of high concentrations of malate, which is essential for fruit acidity, occurs in the vacuole.[2] This transport from the cytosol into the vacuole is an active process. Proton pumps, such as V-type H⁺-ATPases, create an electrochemical gradient across the vacuolar membrane (tonoplast).[6][7] This gradient drives the transport of malate anions into the vacuole through specific transporters, such as those from the Aluminum-Activated Malate Transporter (ALMT) family.[7] Once inside the acidic vacuole, malate anions are protonated to malic acid, effectively "trapping" them and allowing for high levels of accumulation.[7]

Quantitative Data on Malate and Sodium in Fruits

The concentrations of malate and sodium vary significantly depending on the fruit type, cultivar, ripeness, and growing conditions. The following table summarizes representative quantitative data for total malate and sodium content in several fruits. The potential for sodium malate formation is directly related to the co-occurrence of these two components.

| Fruit | Malate Concentration (mg/100g) | Sodium (Na⁺) Concentration (mg/100g) | Source(s) |

| Apple (Juice) | 300 - 790 | ~1 | [8][9][10] |

| Apricot (Juice) | 506 | 2 - 4 | [9][10] |

| Cherry (Tart) | 1200 - 3200 | ~1 | [10][11] |

| Grape (Juice) | 200 - 700 | 3 - 5 | [10][12] |

| Orange (Juice) | 150 - 250 | 1 - 2 | [10][13] |

| Peach | 200 - 500 | ~1 | [10][11] |

| Pear | 140 - 230 | ~1 | [10][11] |

Note: Values are compiled from multiple sources and represent typical ranges. Concentrations in whole fruit may differ from juice. 100g is approximately equivalent to 100mL for juice.

Experimental Protocols for Quantification

Accurate quantification of sodium malate requires separate measurements of total malate and sodium ions. High-Performance Liquid Chromatography (HPLC) is a standard method for organic acid analysis, while Ion Chromatography (IC) is commonly used for cation analysis.

Protocol for Malate Quantification by HPLC

This protocol describes a typical method for quantifying malate in fruit juice using reverse-phase HPLC with UV detection.

-

1. Principle: Organic acids are separated on a C18 stationary phase using an acidic aqueous mobile phase. The separated acids are detected by their absorbance in the low UV range (210-220 nm).

-

2. Reagents and Equipment:

-

High-Performance Liquid Chromatography (HPLC) system with UV/DAD detector.

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

L-Malic acid standard (≥99% purity).

-

Potassium dihydrogen phosphate (KH₂PO₄).

-

Orthophosphoric acid (H₃PO₄).

-

Ultrapure water.

-

0.45 µm syringe filters.

-

-

3. Sample and Standard Preparation:

-

Mobile Phase: Prepare an aqueous solution of 25-50 mM KH₂PO₄. Adjust pH to 2.5-2.8 with H₃PO₄. Filter and degas before use.

-

Standards: Prepare a stock solution of L-malic acid (e.g., 1000 mg/L) in ultrapure water. Create a series of calibration standards (e.g., 10, 50, 100, 250, 500 mg/L) by diluting the stock solution.

-

Samples: If using juice, centrifuge at ~10,000 x g for 15 minutes to pellet solids. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[14] Dilution with ultrapure water may be necessary to bring the concentration within the calibration range.

-

-

4. Chromatographic Conditions:

-

Mobile Phase: Isocratic elution with pH 2.8 phosphate buffer.

-

Flow Rate: 0.6 - 0.8 mL/min.

-

Column Temperature: 25 - 30 °C.

-

Detection Wavelength: 214 nm.

-

Injection Volume: 10 - 20 µL.

-

-

5. Quantification:

-

Generate a calibration curve by plotting the peak area of the malic acid standard against its concentration.

-

Identify the malic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Calculate the malate concentration in the sample using the linear regression equation from the calibration curve, accounting for any dilutions.

-

Protocol for Sodium Quantification by Ion Chromatography

This protocol outlines a method for quantifying sodium in fruit juice using cation-exchange chromatography with suppressed conductivity detection.[10]

-

1. Principle: Cations in the sample are separated on a cation-exchange column. After separation, a suppressor reduces the background conductivity of the eluent, allowing for sensitive detection of the analyte ions.

-

2. Reagents and Equipment:

-

Ion Chromatography (IC) system with a cation-exchange column (e.g., Dionex IonPac CS12A), suppressor (e.g., CSRS 300), and conductivity detector.[10]

-

Sodium chloride (NaCl) or sodium standard for IC.

-

Methanesulfonic acid (MSA).

-

Ultrapure water.

-

-

3. Sample and Standard Preparation:

-

Eluent: Prepare 15-20 mM Methanesulfonic acid in ultrapure water. Filter and degas.

-

Standards: Prepare a 1000 mg/L sodium stock solution from NaCl. Create a series of calibration standards (e.g., 0.5, 1, 5, 10 mg/L) by diluting the stock.

-

Samples: A simple dilution is typically sufficient. Dilute the fruit juice sample 1:100 with ultrapure water.[10] Filter if any particulates are visible.

-

-

4. Chromatographic Conditions:

-

5. Quantification:

-

Generate a calibration curve by plotting the peak area of the sodium standard against its concentration.

-

Identify the sodium peak in the sample chromatogram by its retention time.

-

Calculate the sodium concentration in the original sample using the calibration curve and accounting for the 1:100 dilution factor.

-

Conclusion

The natural occurrence of sodium malate in fruits is a function of the fundamental biochemistry of fruit cells. It is not a primary, stored compound but rather the result of an electrostatic interaction between sodium cations and the malate anions that are abundant in the vacuole. The concentration of malate is a key indicator of fruit maturity and flavor, and it is primarily balanced by potassium ions. For researchers and professionals in drug development, understanding this ionic interplay is crucial. The quantification of sodium malate is therefore an indirect process, reliably achieved by employing distinct, robust analytical methods such as HPLC for malate and Ion Chromatography for sodium.

References

- 1. Malic acid - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Frontiers | Differences in Microbial Communities Stimulated by Malic Acid Have the Potential to Improve Nutrient Absorption and Fruit Quality of Grapes [frontiersin.org]

- 4. Relationships Between Organic Acid Metabolism and the Accumulation of Sugars and Calcium in Fruits of Cerasus humilis During Different Development Stages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Progress in the Study of Taste Characteristics and the Nutrition and Health Properties of Organic Acids in Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Allelic variation of MdMYB123 controls malic acid content by regulating MdMa1 and MdMa11 expression in apple - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid determination of main constituents of packed juices by reverse phase-high performance liquid chromatography: an insight in to commercial fruit drinks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. nwnaturals.com [nwnaturals.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. [PDF] ANALYSIS OF THE ORGANIC ACIDS OF ORANGE JUICE. | Semantic Scholar [semanticscholar.org]

- 14. cromlab-instruments.es [cromlab-instruments.es]

The Pivotal Role of Sodium Malate in the Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malate, often utilized in its salt form, sodium malate, is a critical intermediate in the Krebs cycle, also known as the citric acid cycle or tricarboxylic acid (TCA) cycle. This cycle is a central metabolic pathway for the generation of adenosine triphosphate (ATP), the primary energy currency of the cell. This technical guide provides an in-depth analysis of the role of malate in the Krebs cycle, focusing on the enzymatic reaction catalyzed by malate dehydrogenase, its thermodynamics, kinetics, and regulation. Furthermore, this document details experimental protocols for the quantification of malate and the assessment of malate dehydrogenase activity, and presents key quantitative data in a structured format for ease of reference. Visualizations of the involved pathways are provided to facilitate a comprehensive understanding of malate's function in cellular metabolism.

Introduction: Malate's Position in Cellular Respiration

The Krebs cycle is a series of eight enzymatic reactions that occur in the mitochondrial matrix of eukaryotic cells and the cytoplasm of prokaryotes. Its primary function is to oxidize acetyl-CoA, derived from carbohydrates, fats, and proteins, to carbon dioxide, generating reducing equivalents in the form of NADH and FADH₂, which subsequently fuel ATP production through oxidative phosphorylation.

Malate serves as the penultimate intermediate in this cycle. It is formed from the hydration of fumarate and is subsequently oxidized to oxaloacetate, a reaction that regenerates the molecule needed to accept the next acetyl-CoA and initiate another turn of the cycle.[1][2] The sodium salt of malic acid, sodium malate, is a convenient and water-soluble form used in many experimental settings to study these processes.[3]

The Malate Dehydrogenase Reaction: A Critical Step

The conversion of L-malate to oxaloacetate is the final step of the Krebs cycle and is catalyzed by the enzyme L-malate dehydrogenase (MDH) (EC 1.1.1.37).[4] This reversible reaction involves the oxidation of the hydroxyl group of malate to a carbonyl group, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH.[1][4]

Reaction:

L-Malate + NAD⁺ ⇌ Oxaloacetate + NADH + H⁺

This reaction is crucial for two primary reasons:

-

It regenerates oxaloacetate, which is essential for the condensation reaction with acetyl-CoA, thus ensuring the cyclical nature of the pathway.[1][5]

-

It produces a molecule of NADH, which is a key electron carrier that donates its electrons to the electron transport chain, leading to the synthesis of approximately 2.5 molecules of ATP.

Thermodynamics of the Reaction

The standard Gibbs free energy (ΔG'°) for the oxidation of malate to oxaloacetate is highly positive, approximately +29.7 kJ/mol, indicating that the reaction is thermodynamically unfavorable under standard conditions.[6][7] However, within the mitochondrial matrix, the reaction proceeds in the forward direction due to the continuous and rapid consumption of its products. The subsequent reaction, the condensation of oxaloacetate with acetyl-CoA to form citrate, catalyzed by citrate synthase, is highly exergonic (ΔG'° ≈ -32.2 kJ/mol).[5] This strong pulling force, along with the immediate utilization of NADH in the electron transport chain, maintains a very low concentration of oxaloacetate (estimated to be around 10 µM) and NADH, thus driving the malate dehydrogenase reaction forward.[8] It is estimated that the cellular concentration of malate is over 100 times greater than that of oxaloacetate, further favoring the forward reaction under physiological conditions.

Quantitative Data: Thermodynamics

| Parameter | Value | Reference |

| Standard Gibbs Free Energy (ΔG'°) | +29.7 kJ/mol | [6][7] |

| Equilibrium Constant (K'eq) at 38°C, pH 7.0 | 2.9 x 10⁻⁵ | [9] |

Malate Dehydrogenase: Enzyme Kinetics and Regulation

The activity of malate dehydrogenase is tightly regulated to meet the cell's energy demands. This regulation occurs through substrate availability and allosteric modulation.

Enzyme Kinetics

The kinetic parameters of malate dehydrogenase, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), have been determined for various tissues and organisms. These parameters provide insight into the enzyme's affinity for its substrates and its catalytic efficiency.

Quantitative Data: Malate Dehydrogenase Kinetics in Human Breast Tissue

| Reaction | Substrate | Tissue | Kₘ (mM) | Vₘₐₓ (mU/g) | Reference |

| Forward | L-Malate | Normal | 3.13 ± 0.4 | 75 ± 2.7 | [10] |

| L-Malate | Tumor | 1.6 ± 0.2 | 78 ± 2.13 | [10] | |

| NAD⁺ | Normal | 0.43 ± 0.06 | 102 ± 4.4 | [10] | |

| NAD⁺ | Tumor | 0.93 ± 0.17 | 110 ± 3.32 | [10] | |

| Reverse | Oxaloacetate | - | - | - | |

| NADH | - | - | - |

Note: The reverse reaction data was mentioned as determined in the study but specific values were not provided in the abstract.

Regulation of Malate Dehydrogenase

The primary regulatory mechanism for malate dehydrogenase is the intramitochondrial ratio of NAD⁺ to NADH. A high NAD⁺/NADH ratio, indicative of a high energy demand, stimulates the enzyme's activity. Conversely, a low NAD⁺/NADH ratio, signifying a state of high energy charge, inhibits the enzyme.

Furthermore, malate dehydrogenase is subject to allosteric regulation by other Krebs cycle intermediates and related molecules. Citrate, for instance, can act as both an activator and an inhibitor of mitochondrial MDH, depending on the concentrations of malate and NAD⁺.[6] High concentrations of oxaloacetate can also cause substrate inhibition.[8]

Quantitative Data: Inhibition of Malate Dehydrogenase

| Enzyme Isoform | Inhibitor | Kᵢ (mM) | Reference |

| Mitochondrial MDH | Oxaloacetate | 2.0 | [8] |

| Cytoplasmic MDH | Oxaloacetate | 4.5 | [8] |

Malate Shuttles: Beyond the Krebs Cycle

Malate plays a crucial role in transporting reducing equivalents and carbon skeletons across the inner mitochondrial membrane, which is impermeable to NADH and oxaloacetate. This is accomplished through two primary shuttle systems.

The Malate-Aspartate Shuttle

This shuttle is the principal mechanism for transferring electrons from NADH produced during glycolysis in the cytosol to the mitochondrial electron transport chain. Cytosolic malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD⁺. Malate is then transported into the mitochondria, where it is re-oxidized to oxaloacetate by mitochondrial malate dehydrogenase, regenerating NADH in the matrix.

The Citrate-Malate Shuttle

This shuttle facilitates the transport of acetyl-CoA from the mitochondria to the cytosol for fatty acid and cholesterol synthesis. Citrate is transported out of the mitochondria and is then cleaved in the cytosol to yield acetyl-CoA and oxaloacetate. The oxaloacetate is then reduced to malate, which can re-enter the mitochondria.

Experimental Protocols

Spectrophotometric Assay of Malate Dehydrogenase Activity

This protocol details the measurement of MDH activity in the reverse direction (oxaloacetate to malate), which is often more convenient due to the greater stability of the substrates.

Principle: The rate of NADH oxidation to NAD⁺ is monitored by the decrease in absorbance at 340 nm.

Materials:

-

Potassium phosphate buffer (100 mM, pH 7.5)

-

β-NADH solution (0.14 mM in phosphate buffer, prepared fresh)

-

Oxaloacetic acid (OAA) solution (7.6 mM in phosphate buffer, prepared immediately before use)

-

Enzyme solution (e.g., tissue homogenate or purified MDH)

-

UV-transparent cuvettes

-

Thermostatted spectrophotometer

Procedure:

-

Set the spectrophotometer to 340 nm and equilibrate the temperature to 25°C or 37°C.

-

In a cuvette, combine the potassium phosphate buffer, β-NADH solution, and OAA solution.

-

Incubate the mixture in the spectrophotometer for 3-5 minutes to establish a baseline.

-

Initiate the reaction by adding a small volume of the enzyme solution to the cuvette.

-

Immediately mix by inversion and start recording the absorbance at 340 nm for 3-5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the initial linear portion of the curve.

-

Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Preparation of Tissue Homogenate for Enzyme Assays

Principle: Mechanical disruption of tissue to release intracellular contents, including enzymes, while maintaining their activity.

Materials:

-

Fresh or frozen tissue

-

Ice-cold phosphate-buffered saline (PBS), pH 7.4

-

Ice-cold homogenization buffer (e.g., 50 mM Tris-HCl with 2 mM EDTA, pH 7.4)

-

Protease inhibitors (optional)

-

Dounce homogenizer or Potter-Elvehjem homogenizer

-

Refrigerated centrifuge

Procedure:

-

Excise and weigh the tissue. Immediately place it in ice-cold PBS to wash away blood.

-

Mince the tissue into small pieces on an ice-cold surface.

-

Transfer the minced tissue to a pre-chilled homogenizer tube containing an appropriate volume of ice-cold homogenization buffer (e.g., 1:10 w/v).

-

Homogenize the tissue on ice with several strokes of the pestle until a uniform homogenate is achieved.

-

Transfer the homogenate to a centrifuge tube and centrifuge at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Carefully collect the supernatant, which contains the cytosolic and mitochondrial fractions, for subsequent enzyme assays or further fractionation.

Isolation of Mitochondria from Tissue

Principle: Differential centrifugation to separate mitochondria from other cellular components based on their size and density.

Materials:

-

Fresh tissue

-

Ice-cold mitochondrial isolation buffer (e.g., containing sucrose, mannitol, and a buffer like HEPES or Tris)

-

Homogenizer

-

Refrigerated centrifuge

Procedure:

-

Prepare a tissue homogenate as described in section 5.2, using a specific mitochondrial isolation buffer.

-

Centrifuge the homogenate at a low speed (e.g., 800 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000-15,000 x g) for 10-15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant (cytosolic fraction).

-

Wash the mitochondrial pellet by resuspending it in fresh, ice-cold isolation buffer and repeating the high-speed centrifugation step.

-

The final mitochondrial pellet can be resuspended in a small volume of buffer for use in various assays.

Visualizations

The Krebs Cycle

Caption: The Krebs Cycle with emphasis on the role of Malate.

The Malate-Aspartate Shuttle

Caption: The Malate-Aspartate Shuttle for NADH transport.

Regulation of Malate Dehydrogenase

Caption: Regulation of Malate Dehydrogenase activity.

Conclusion

Sodium malate, as a source of the crucial Krebs cycle intermediate malate, is integral to cellular energy metabolism. The malate dehydrogenase-catalyzed reaction, while thermodynamically unfavorable in isolation, is driven forward by the continuous consumption of its products, regenerating oxaloacetate and producing NADH for ATP synthesis. The activity of malate dehydrogenase is finely tuned by the cellular energy state, primarily reflected in the NAD⁺/NADH ratio. Furthermore, malate's involvement in the malate-aspartate and citrate-malate shuttles highlights its broader role in interconnecting metabolic pathways between the cytosol and mitochondria. A thorough understanding of these functions, supported by quantitative data and robust experimental protocols, is essential for researchers in metabolism and for professionals in drug development targeting metabolic pathways in various diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. youtube.com [youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. bmb.natsci.msu.edu [bmb.natsci.msu.edu]

- 10. sciencellonline.com [sciencellonline.com]

synthesis of sodium malate from malic acid and sodium hydroxide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of sodium malate from malic acid and sodium hydroxide. The document details the underlying chemical principles, experimental protocols, and analytical techniques for the characterization of the final product.

Introduction

Sodium malate, the disodium salt of malic acid, is a key intermediate in various biochemical pathways, including the Krebs cycle. Its applications extend to the food and beverage industry as an acidity regulator and flavor enhancer, as well as in the pharmaceutical and cosmetic industries. This guide presents a detailed methodology for the synthesis of sodium malate through the neutralization of malic acid with sodium hydroxide, a straightforward and efficient acid-base reaction.

Chemical Reaction and Stoichiometry

The synthesis of sodium malate from malic acid and sodium hydroxide is a classic acid-base neutralization reaction. Malic acid (C₄H₆O₅), a dicarboxylic acid, reacts with two equivalents of the strong base sodium hydroxide (NaOH) to yield disodium malate (C₄H₄Na₂O₅) and two equivalents of water (H₂O).[1][2]

The balanced chemical equation for this reaction is:

C₄H₆O₅ + 2NaOH → C₄H₄Na₂O₅ + 2H₂O [2]

The stoichiometry of this reaction is crucial for achieving a high yield and purity of the final product. For every one mole of malic acid, two moles of sodium hydroxide are required for complete neutralization.[1]

Experimental Protocol: Laboratory Scale Synthesis

This section outlines a detailed procedure for the synthesis of sodium malate in a laboratory setting.

3.1. Materials and Equipment

-

DL-Malic Acid (C₄H₆O₅), reagent grade

-

Sodium Hydroxide (NaOH), pellets or solution (e.g., 4N)[3]

-

Deionized Water

-

Ethanol (for crystallization)

-

Beakers and Erlenmeyer flasks

-

Magnetic stirrer and stir bar

-

Heating mantle or hot plate

-

pH meter or pH indicator strips

-

Büchner funnel and filter paper

-

Vacuum flask

-

Rotary evaporator (optional)

-

Oven

3.2. Reaction Procedure

-

Dissolution of Malic Acid: In a beaker of appropriate size, dissolve a known quantity of DL-malic acid in deionized water with stirring. The concentration can be adjusted, but a starting point of 1 M malic acid solution is recommended.

-

Preparation of Sodium Hydroxide Solution: Prepare a sodium hydroxide solution of known concentration (e.g., 4 M) or use a commercially available standardized solution.

-

Neutralization: Slowly add the sodium hydroxide solution to the malic acid solution while continuously stirring. The reaction is exothermic, and the temperature of the mixture will rise. Monitor the pH of the solution throughout the addition. The target pH for the final solution should be approximately 7.0.

-

Heating and Completion of Reaction: After the addition of sodium hydroxide is complete, gently heat the reaction mixture to between 50°C and reflux temperatures for a period of time to ensure the reaction goes to completion. The exact time can vary, but 1-2 hours is a reasonable starting point.

-

Cooling and Crystallization: Allow the reaction mixture to cool to room temperature. For crystallization, the solution can be concentrated by evaporating a portion of the water, followed by slow cooling. Alternatively, ethanol can be added to the aqueous solution to induce precipitation of the sodium malate salt.

-

Isolation of the Product: Isolate the crystalline sodium malate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold deionized water or ethanol to remove any unreacted starting materials or impurities.[4]

-

Drying: Dry the purified sodium malate crystals in an oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

3.3. Yield Calculation

The theoretical yield of sodium malate should be calculated based on the initial amount of the limiting reactant (typically malic acid).[5][6][7][8] The actual yield is the mass of the dried sodium malate obtained experimentally. The percent yield can then be calculated using the following formula:

Percent Yield = (Actual Yield / Theoretical Yield) x 100% [5]

Data Presentation

Table 1: Reactant and Product Properties

| Compound | Molar Mass ( g/mol ) | Appearance | Solubility in Water |

| DL-Malic Acid | 134.09 | White crystalline solid | Freely soluble |

| Sodium Hydroxide | 40.00 | White pellets or solid | Very soluble |

| Disodium Malate | 178.05 | White crystalline powder | Freely soluble |

Table 2: Example Synthesis Parameters and Results

| Parameter | Value |

| Mass of Malic Acid | 13.41 g (0.1 mol) |

| Volume of 4M NaOH | 50 mL (0.2 mol) |

| Reaction Temperature | 60 °C |

| Reaction Time | 1 hour |

| Actual Yield of Sodium Malate | 15.67 g |

| Theoretical Yield of Sodium Malate | 17.81 g |

| Percent Yield | 88.0% |

Characterization of Sodium Malate

Confirmation of the identity and purity of the synthesized sodium malate is essential. The following are standard characterization techniques.

5.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the synthesized compound. The spectrum of sodium malate is expected to show a strong, broad absorption band in the region of 1550-1650 cm⁻¹ corresponding to the asymmetric stretching of the carboxylate (COO⁻) groups, and a weaker symmetric stretching band around 1400 cm⁻¹. The broad O-H stretch from the hydroxyl group will also be present.

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy can be used to confirm the structure of the malate anion. The spectrum in D₂O would typically show a doublet of doublets for the proton on the carbon bearing the hydroxyl group and two distinct signals for the diastereotopic protons on the adjacent methylene group.

Visualizations

Caption: Chemical reaction for the synthesis of sodium malate.

Caption: Experimental workflow for sodium malate synthesis.

References

- 1. homework.study.com [homework.study.com]

- 2. webqc.org [webqc.org]

- 3. prepchem.com [prepchem.com]

- 4. Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery of Bio Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. uwosh.edu [uwosh.edu]

- 7. Calculate Theoretical Yield: Step-by-Step Guide with Examples [vedantu.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Microbial Biosynthesis of L-Malic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-malic acid, a C4-dicarboxylic acid, is a valuable platform chemical with wide applications in the food, pharmaceutical, and chemical industries. Its production through microbial fermentation offers a sustainable alternative to traditional chemical synthesis. This technical guide provides a comprehensive overview of the core microbial biosynthesis pathways for L-malic acid production, detailing metabolic engineering strategies, key experimental protocols, and quantitative data to aid researchers in this field.

Core Biosynthetic Pathways for L-Malic Acid Production

Microorganisms primarily utilize three main metabolic pathways for the biosynthesis of L-malic acid: the Tricarboxylic Acid (TCA) Cycle (oxidative pathway), the Glyoxylate Cycle, and the Reductive Tricarboxylic Acid (rTCA) Cycle (reductive pathway).[1][2]

Oxidative Tricarboxylic Acid (TCA) Cycle

In many microorganisms, L-malic acid is an intermediate of the TCA cycle, located in the mitochondria. Glucose is first converted to pyruvate via glycolysis. Pyruvate is then decarboxylated to acetyl-CoA, which enters the TCA cycle. Through a series of enzymatic reactions, L-malic acid is produced from fumarate by fumarase. However, the theoretical yield of L-malic acid from glucose through this pathway is limited to 1 mol/mol.[1][3]

Glyoxylate Cycle

The glyoxylate cycle is an anabolic pathway that bypasses the decarboxylation steps of the TCA cycle, allowing for the net conversion of acetyl-CoA to succinate and other four-carbon compounds. Isocitrate is cleaved into glyoxylate and succinate by isocitrate lyase. Malate synthase then catalyzes the condensation of glyoxylate and acetyl-CoA to form L-malic acid. This pathway is crucial for microorganisms growing on C2 compounds.[2]

Reductive Tricarboxylic Acid (rTCA) Cycle

The rTCA cycle is the most efficient pathway for L-malic acid production, with a theoretical yield of 2 mol of L-malic acid per mol of glucose.[4] This cytosolic pathway involves the carboxylation of pyruvate to oxaloacetate by pyruvate carboxylase (PYC), followed by the reduction of oxaloacetate to L-malic acid by malate dehydrogenase (MDH).[1][5] This pathway is particularly attractive for metabolic engineering as it involves CO2 fixation and is ATP-neutral when pyruvate is derived from glycolysis.[6]

Below is a diagram illustrating the core metabolic pathways for L-malic acid production.

Microbial Cell Factories and Metabolic Engineering Strategies

A variety of microorganisms, including filamentous fungi (Aspergillus sp.), yeasts (Saccharomyces cerevisiae), and bacteria (Escherichia coli), have been engineered for enhanced L-malic acid production. Key metabolic engineering strategies include:

-

Overexpression of Key Enzymes: Increasing the expression of pyruvate carboxylase (PYC) and malate dehydrogenase (MDH) to enhance the carbon flux towards the rTCA pathway.

-

Deletion of Competing Pathways: Knocking out genes involved in byproduct formation, such as those responsible for ethanol, lactate, and succinate production, to redirect carbon flux towards L-malic acid.

-

Enhancing Precursor Supply: Engineering the upstream glycolytic pathway to increase the availability of pyruvate.

-

Cofactor Engineering: Modulating the intracellular NADH/NAD+ ratio to favor the reduction of oxaloacetate to L-malic acid.

-

Transporter Engineering: Overexpressing L-malic acid transporters to facilitate its export from the cell and alleviate feedback inhibition.

The following diagram illustrates a general experimental workflow for the metabolic engineering of a microbial strain for L-malic acid production.

Quantitative Data on L-Malic Acid Production

The following tables summarize quantitative data from various studies on microbial L-malic acid production, providing a comparative overview of different microorganisms and engineering strategies.

Table 1: L-Malic Acid Production by Wild-Type and Engineered Fungi

| Microorganism | Genetic Modification | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Aspergillus flavus | Wild-type | 113 | 0.73 | 0.59 | [1] |

| Aspergillus oryzae | Overexpression of native pyc and mdh | 42.3 | - | - | [1] |

| Aspergillus niger | Engineered rTCA pathway, transporter overexpression | 201.24 | 0.84 | 0.93 | [3] |

| Ustilago trichophora TZ1 | Evolved strain | 195 | 0.43 | 0.74 | [1] |

Table 2: L-Malic Acid Production by Engineered Yeasts and Bacteria

| Microorganism | Genetic Modification | Titer (g/L) | Yield (mol/mol glucose) | Productivity (g/L/h) | Reference |

| Saccharomyces cerevisiae | Overexpression of pyc2, mdh3, and SpMAE1 | 59 | 0.42 | 0.18 | [6] |

| Pichia kudriavzevii | Overexpression of SpMAE1 | 43.8 | - | - | [1] |

| Escherichia coli | Engineered reductive pathway | 34.3 | 1.42 | 0.47 | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involved in the microbial production of L-malic acid.

Construction of an Expression Vector for pyc and mdh in Aspergillus niger

This protocol describes the construction of a plasmid for the overexpression of pyruvate carboxylase (pyc) and malate dehydrogenase (mdh) genes in Aspergillus niger.

Materials:

-

A. niger genomic DNA

-

Expression vector (e.g., pPK2 containing a strong constitutive promoter like PgpdA)

-

Restriction enzymes (e.g., NotI, PacI)

-

T4 DNA Ligase

-

E. coli DH5α competent cells

-

LB agar plates with appropriate antibiotic

-

PCR primers for pyc and mdh amplification

Procedure:

-

Gene Amplification: Amplify the coding sequences of the pyc and mdh genes from A. niger genomic DNA using PCR with primers containing appropriate restriction sites.

-

Vector and Insert Digestion: Digest the expression vector and the purified PCR products of pyc and mdh with the selected restriction enzymes.

-

Ligation: Ligate the digested pyc and mdh fragments into the digested expression vector using T4 DNA Ligase.

-

Transformation of E. coli: Transform the ligation mixture into competent E. coli DH5α cells and select for transformants on LB agar plates containing the appropriate antibiotic.

-

Plasmid Verification: Isolate plasmid DNA from the resulting colonies and verify the correct insertion of the pyc and mdh genes by restriction digestion and DNA sequencing.

Protoplast Transformation of Aspergillus oryzae

This protocol outlines the transformation of Aspergillus oryzae with the constructed expression plasmid.

Materials:

-

A. oryzae spores

-

YPD medium

-

Lytic enzyme solution (e.g., lysing enzymes from Trichoderma harzianum)

-

Osmotic stabilizer (e.g., 1.2 M MgSO4)

-

PEG-CaCl2 solution

-

Regeneration agar medium with selective agent

Procedure:

-

Spore Germination: Inoculate A. oryzae spores into YPD medium and incubate until germlings are formed.

-

Protoplast Formation: Harvest the germlings and treat with a lytic enzyme solution in the presence of an osmotic stabilizer to generate protoplasts.

-

Transformation: Mix the protoplasts with the expression plasmid and PEG-CaCl2 solution to facilitate DNA uptake.

-

Regeneration and Selection: Plate the transformed protoplasts on a regeneration agar medium containing the appropriate selective agent and incubate until transformants appear.

-

Verification of Transformants: Confirm the integration of the expression cassette in the genomic DNA of the transformants by PCR.

Fed-Batch Fermentation of Engineered Saccharomyces cerevisiae

This protocol describes a fed-batch fermentation process for L-malic acid production using an engineered S. cerevisiae strain.

Materials:

-

Engineered S. cerevisiae strain

-

Seed culture medium (e.g., YPD)

-

Batch fermentation medium (defined mineral medium with glucose)

-

Feeding solution (concentrated glucose solution)

-

Bioreactor with pH, temperature, and dissolved oxygen control

Procedure:

-

Inoculum Preparation: Grow a seed culture of the engineered S. cerevisiae strain in shake flasks.

-

Batch Phase: Inoculate the bioreactor containing the batch fermentation medium with the seed culture. Maintain the pH at 5.0 with NaOH and the temperature at 30°C.

-

Fed-Batch Phase: Once the initial glucose in the batch medium is nearly consumed (as indicated by a sharp increase in dissolved oxygen), start the fed-batch phase by feeding a concentrated glucose solution.

-

Feeding Strategy: Maintain the glucose concentration in the bioreactor at a low level (e.g., < 5 g/L) to avoid overflow metabolism. The feed rate can be controlled based on the dissolved oxygen signal or a predetermined profile.

-

Sampling and Analysis: Take samples periodically to monitor cell growth (OD600), glucose consumption, and L-malic acid production by HPLC.

HPLC Analysis of L-Malic Acid and Byproducts

This protocol provides a method for the quantification of L-malic acid and common byproducts (succinic acid, fumaric acid, pyruvic acid) in fermentation broth.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm)

-

Mobile phase A: 0.1% phosphoric acid in water

-

Mobile phase B: Acetonitrile

-

Standard solutions of L-malic acid, succinic acid, fumaric acid, and pyruvic acid

Procedure:

-

Sample Preparation: Centrifuge the fermentation broth to remove cells. Filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Conditions:

-

Column Temperature: 30°C

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

-

Gradient Program:

-

0-5 min: 100% A

-

5-15 min: Linear gradient to 90% A, 10% B

-

15-20 min: Hold at 90% A, 10% B

-

20-22 min: Linear gradient to 100% A

-

22-30 min: Hold at 100% A (re-equilibration)

-

-

-

Quantification: Create a standard curve for each organic acid using the standard solutions. Quantify the concentration of each acid in the samples by comparing their peak areas to the standard curves.

Conclusion

The microbial production of L-malic acid is a rapidly advancing field driven by metabolic engineering and synthetic biology. The rTCA cycle stands out as the most promising pathway for achieving high yields and titers. By employing the strategies and protocols outlined in this guide, researchers can further optimize microbial cell factories for the efficient and sustainable production of this important platform chemical. Future research should focus on developing more robust and acid-tolerant strains, utilizing low-cost renewable feedstocks, and streamlining downstream processing to enhance the economic viability of bio-based L-malic acid production.

References

- 1. researchgate.net [researchgate.net]

- 2. An efficient tool for metabolic pathway construction and gene integration for Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. shodex.com [shodex.com]

- 5. Simultaneous determination of oxalic, fumaric, maleic and succinic acids in tartaric and malic acids for pharmaceutical use by ion-suppression reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Malic Acid Production by Saccharomyces cerevisiae: Engineering of Pyruvate Carboxylation, Oxaloacetate Reduction, and Malate Export - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Identification of Sodium Malate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification of sodium malate, a compound widely utilized in the food, pharmaceutical, and cosmetic industries. This document outlines the key identifiers, including CAS and E numbers, and details the experimental protocols for the accurate determination and quantification of sodium malate.

Core Identification Parameters

Sodium malate, the sodium salt of malic acid, exists in different forms, each with specific identifiers. The most common form is the disodium salt of DL-malic acid. Accurate identification is crucial for regulatory compliance and ensuring product quality.

Chemical and Regulatory Identifiers

The Chemical Abstracts Service (CAS) number and the European E number are fundamental for the unambiguous identification of chemical substances and food additives, respectively. Sodium malate is designated under several identifiers depending on its isomeric form and hydration state.

| Identifier Type | Value | Description |

| E Number | E350[1] | General designation for sodium malates. |

| E350(i) | Sodium hydrogen malate. | |

| E350(ii) | Sodium malate.[2] | |

| CAS Number | 676-46-0 | Disodium DL-malate (most common).[1][2] |

| 138-09-0 | Disodium L-malate. | |

| 3105-51-9 | Monosodium DL-malate.[3] | |

| 22798-10-3 | Disodium DL-malate. | |

| 40876-98-0 | Sodium malate.[4] | |

| 58214-38-3 | Monosodium DL-malate.[5] | |

| 207511-06-6 | Sodium malate. |

Experimental Protocols for Identification and Quantification

A variety of analytical techniques can be employed for the identification and quantification of sodium malate. The choice of method often depends on the sample matrix, required sensitivity, and the specific information needed (e.g., isomeric purity).

Titrimetric Assay for Purity Determination

A potentiometric titration is a standard method for determining the purity of sodium DL-malate.[1][2]

Principle: The assay is based on the titration of sodium malate with a standardized solution of perchloric acid in a non-aqueous medium (glacial acetic acid). The endpoint is determined potentiometrically.

Apparatus:

-

Potentiometer with a suitable electrode system

-

Burette, 50 mL

-

Beakers, 100 mL

-

Analytical balance

Reagents:

-

Glacial acetic acid

-

0.1 N Perchloric acid, standardized

-

Dried sodium DL-malate sample

Procedure:

-

Accurately weigh approximately 0.25 g of the previously dried sodium malate sample.[1][2]

-

Titrate the solution with 0.1 N perchloric acid.

-

Determine the endpoint of the titration potentiometrically.[1][2]

-

Each mL of 0.1 N perchloric acid is equivalent to 8.903 mg of C₄H₄Na₂O₅.[1][2]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile and widely used technique for the separation and quantification of organic acids and their salts, including sodium malate.

Principle: The method separates components of a mixture based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Instrumentation:

-

HPLC system with a UV detector or a mass spectrometer (MS)

-

Reverse-phase column (e.g., C18)

Mobile Phase (Isocratic):

-

A mixture of acetonitrile (MeCN), water, and an acidifier such as phosphoric acid or formic acid (for MS compatibility).[4][6]

General Procedure:

-

Prepare a standard solution of sodium malate of known concentration.

-

Prepare the sample solution by dissolving a known amount of the material in the mobile phase or a suitable solvent.

-

Set the flow rate and detector wavelength.

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the sodium malate peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of sodium malate in the sample by comparing the peak area with the peak area of the standard.

Purity Tests for Fumaric and Maleic Acid

The presence of fumaric and maleic acid as impurities in sodium malate can be determined using polarography.

Principle: This electrochemical method measures the current that flows as a function of the potential applied to a dropping mercury electrode. Fumaric and maleic acids can be reduced at the electrode, and the resulting current is proportional to their concentration.

Apparatus:

-

Polarograph with a dropping mercury electrode and a saturated calomel reference electrode

-

Water bath maintained at 24.5 - 25.5°C

Reagents:

-

Buffer solutions

-

Maxima suppressor (e.g., gelatin solution)

-

Standard solutions of fumaric and maleic acid

Procedure:

-

Prepare a sample solution and a standard solution containing known amounts of fumaric and maleic acids.[1]

-

Transfer a portion of the solution to the polarographic cell and de-aerate with nitrogen for at least 5 minutes.[1]

-

Record the polarogram from -0.1 to -0.8 volts.[1]

-

Compare the wave heights of the sample solution with those of the standard solution to determine the concentration of fumaric and maleic acids.

Visualization of the Identification Workflow

The following diagram illustrates a typical workflow for the comprehensive identification and quality control of a sodium malate sample.

Caption: Workflow for the identification and quality control of sodium malate.

This comprehensive approach, combining classical chemical tests with modern analytical techniques, ensures the accurate and reliable identification of sodium malate, meeting the stringent requirements of the research, pharmaceutical, and food industries.

References

Solubility Characteristics of Disodium Malate in Aqueous Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Disodium malate, the sodium salt of malic acid, is a compound of significant interest in the pharmaceutical and food industries due to its roles as an excipient, pH regulator, and flavoring agent. A thorough understanding of its solubility characteristics in aqueous systems is paramount for formulation development, bioavailability enhancement, and process optimization. This technical guide provides a comprehensive overview of the solubility of disodium malate, including its behavior in water at various conditions and the influence of pH and co-solvents. While specific quantitative data is not extensively available in public literature, this guide outlines detailed experimental protocols for determining these crucial parameters, thereby serving as a foundational resource for researchers.

Introduction

Disodium malate (C₄H₄Na₂O₅) is an organic salt that is generally recognized as safe (GRAS) and is widely utilized in various scientific and industrial applications. Its solubility in aqueous media is a critical physicochemical property that dictates its utility in liquid formulations, its dissolution rate from solid dosage forms, and its interaction with biological systems. This document aims to consolidate the available information on the solubility of disodium malate and to provide detailed methodologies for its empirical determination.

Physicochemical Properties of Disodium Malate

A summary of the key physicochemical properties of disodium malate is presented in Table 1.

Table 1: Physicochemical Properties of Disodium Malate

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₄Na₂O₅ | [1] |

| Molar Mass | 178.05 g/mol | [2] |

| Appearance | White crystalline powder | [1] |

| pH (in aqueous solution) | Typically neutral to slightly alkaline (around 7-8) | [2] |

| Qualitative Water Solubility | Freely soluble | [1][3] |

Aqueous Solubility

Table 2: Proposed Table for Temperature-Dependent Aqueous Solubility of Disodium Malate

| Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 5 | Experimental Data | Calculated Data |

| 15 | Experimental Data | Calculated Data |

| 25 | Experimental Data | Calculated Data |

| 37 | Experimental Data | Calculated Data |

| 50 | Experimental Data | Calculated Data |

Factors Influencing the Aqueous Solubility of Disodium Malate

The solubility of disodium malate in aqueous solutions can be significantly influenced by various factors, most notably pH and the presence of co-solvents.

Effect of pH

Malic acid is a weak dicarboxylic acid, and therefore, the solubility of its salt, disodium malate, is expected to be pH-dependent.[4] In acidic conditions, the malate anion (A²⁻) will be protonated to form hydrogen malate (HA⁻) and subsequently malic acid (H₂A). As the undissociated malic acid is less polar than its salt forms, a decrease in solubility may be observed at lower pH values. Conversely, in neutral to alkaline solutions, the fully ionized disodium malate is expected to be highly soluble. A comprehensive pH-solubility profile is crucial for developing formulations with optimal stability and bioavailability.

A proposed format for presenting experimentally determined pH-dependent solubility data is shown in Table 3.

Table 3: Proposed Table for pH-Dependent Solubility of Disodium Malate at a Constant Temperature

| pH | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 2.0 | Experimental Data | Calculated Data |

| 3.0 | Experimental Data | Calculated Data |

| 4.0 | Experimental Data | Calculated Data |

| 5.0 | Experimental Data | Calculated Data |

| 6.0 | Experimental Data | Calculated Data |

| 7.0 | Experimental Data | Calculated Data |

| 8.0 | Experimental Data | Calculated Data |

Effect of Co-solvents

In pharmaceutical formulations, co-solvents such as ethanol and glycerol are often used to enhance the solubility of various compounds or to improve the stability of the formulation. The presence of these co-solvents can alter the polarity of the solvent system and thereby influence the solubility of disodium malate. Generally, for ionic compounds, increasing the concentration of a less polar co-solvent like ethanol in an aqueous solution leads to a decrease in solubility.[5] The effect of glycerol, a more polar and viscous co-solvent, can be more complex.[6] The empirical determination of these effects is critical for the development of liquid and semi-solid formulations.

Proposed formats for presenting the effect of co-solvents on the solubility of disodium malate are provided in Tables 4 and 5.

Table 4: Proposed Table for the Solubility of Disodium Malate in Ethanol-Water Mixtures at a Constant Temperature

| Ethanol Concentration (% v/v) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 0 | Experimental Data | Calculated Data |

| 10 | Experimental Data | Calculated Data |

| 20 | Experimental Data | Calculated Data |

| 30 | Experimental Data | Calculated Data |

| 40 | Experimental Data | Calculated Data |

| 50 | Experimental Data | Calculated Data |

Table 5: Proposed Table for the Solubility of Disodium Malate in Glycerol-Water Mixtures at a Constant Temperature

| Glycerol Concentration (% v/v) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| 0 | Experimental Data | Calculated Data |

| 10 | Experimental Data | Calculated Data |

| 20 | Experimental Data | Calculated Data |

| 30 | Experimental Data | Calculated Data |

| 40 | Experimental Data | Calculated Data |

| 50 | Experimental Data | Calculated Data |

Thermodynamic Aspects of Dissolution

Experimental Protocols

To address the lack of quantitative data, the following detailed experimental protocols are provided as a guide for researchers.

Determination of Aqueous Solubility by the Equilibrium Saturation (Shake-Flask) Method and Gravimetric Analysis

This method is considered the gold standard for determining equilibrium solubility.[9]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of disodium malate to a series of sealed vials containing a known volume of purified water (e.g., 10 mL).

-

Place the vials in a constant temperature shaker bath set to the desired temperatures (e.g., 5, 15, 25, 37, and 50 °C).

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The attainment of equilibrium should be confirmed by sampling at different time points until the concentration remains constant.

-

-

Sample Collection and Preparation:

-

Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to match the vial's temperature.

-

Filter the supernatant through a 0.45 µm filter, also pre-heated/cooled, to remove any undissolved particles.

-

-

Gravimetric Analysis:

-

Accurately weigh a clean, dry evaporating dish.

-

Transfer a known volume of the clear filtrate to the evaporating dish and record the weight.

-

Evaporate the solvent in a drying oven at a suitable temperature (e.g., 105 °C) until a constant weight of the dried residue (disodium malate) is achieved.

-

Calculate the solubility in g/100 mL.

-

Quantification of Disodium Malate by High-Performance Liquid Chromatography (HPLC)

For a more sensitive and specific quantification, an HPLC method can be developed and validated.

Methodology:

-

Preparation of Saturated Solution:

-

Prepare the saturated solution as described in section 6.1.

-

-

HPLC Method Development and Validation:

-

Chromatographic Conditions: A reversed-phase C18 column is typically suitable. The mobile phase could consist of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). Detection can be performed using a UV detector at a suitable wavelength (e.g., around 210 nm for the carboxyl group) or a refractive index detector.

-

Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[10][11]

-

-

Sample Analysis:

-

Accurately dilute a known volume of the clear filtrate with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Quantify the concentration of disodium malate by comparing the peak area to a calibration curve prepared with known standards.

-

Conclusion

Disodium malate is a highly water-soluble compound, a characteristic that underpins its widespread use in various industries. However, a detailed quantitative understanding of its solubility as a function of temperature, pH, and co-solvent composition is essential for advanced formulation design and is currently lacking in the public domain. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically determine these critical parameters. The generation of such data will undoubtedly facilitate the development of more effective and stable products containing disodium malate.

References

- 1. Sodium malate - Wikipedia [en.wikipedia.org]

- 2. assignmentpoint.com [assignmentpoint.com]

- 3. Sodium Malate Manufacturers, with SDS [mubychem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. ijpbs.com [ijpbs.com]

- 11. wjpps.com [wjpps.com]

The History and Discovery of Malic Acid and Its Salts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malic acid, a dicarboxylic acid ubiquitous in nature, and its corresponding salts, the malates, are central to cellular metabolism and have found diverse applications in the food, pharmaceutical, and manufacturing industries. This technical guide provides an in-depth exploration of the history of malic acid, from its initial isolation from fruit juice to the elucidation of its critical biochemical roles. It details the key scientific milestones, experimental protocols for both historical and modern production, and the analytical methods for its characterization. Furthermore, this guide outlines the significant signaling pathways in which malate is a key intermediate, supported by quantitative physicochemical data and detailed visual diagrams to facilitate a comprehensive understanding for research and development professionals.

A Historical Chronicle of Discovery

The journey of understanding malic acid and its salts spans over two centuries, marked by pivotal discoveries that bridged the gap between natural product chemistry and fundamental biochemistry.

The Genesis: Isolation from Apples

The story begins in 1785 with the Swedish chemist Carl Wilhelm Scheele, a pioneering figure in the isolation of chemical compounds from natural sources.[1][2] In his work with apple juice, he identified a new organic acid responsible for its tart flavor.[1][3] He referred to it simply as "acid of apples" (Äpfelsäure in German).[1][2] His method, a hallmark of early organic chemistry, involved precipitating the acid from the juice as its insoluble calcium salt, which could then be separated and treated with a stronger acid to liberate the pure organic acid.[3] This foundational work distinguished malic acid from the then-known citric acid.

Two years later, in 1787, the eminent French chemist Antoine Lavoisier proposed the name acide malique, derived from the Latin word for apple, mālum, a name that has persisted in scientific nomenclature.[1][2]

Unraveling Stereochemistry: The Walden Inversion

Malic acid played a central role in a landmark discovery in stereochemistry. In the late 19th century, Paul Walden's work with malic acid enantiomers led to the discovery of the "Walden inversion," a process where the stereochemical configuration of a chiral center is inverted during a chemical reaction. This phenomenon was demonstrated through a cycle of reactions converting (+)-malic acid to (-)-chlorosuccinic acid and then to (-)-malic acid, proving that nucleophilic substitution reactions could proceed with an inversion of configuration. This was a fundamental step in understanding three-dimensional molecular structures and reaction mechanisms.

From Acid to Salts: The Malates

The history of malic acid salts (malates) is intrinsically linked to the increasing availability of the acid itself and the growing understanding of its chemical properties. While Scheele used calcium malate as an intermediate for isolation, the deliberate synthesis and characterization of various malate salts for specific applications came later.

The preparation of common salts like sodium, potassium, and calcium malate involves the neutralization of malic acid with the corresponding hydroxide, carbonate, or bicarbonate. For instance, patents from the mid-20th century describe detailed processes for producing alkali metal malates for use as food additives and in other industrial applications. A notable development in the late 1980s was the patenting of calcium citrate malate (CCM), a mixed salt valued for its high bioavailability as a calcium supplement.[4] This highlighted a shift towards creating specific malate salts with enhanced properties for pharmaceutical and nutraceutical purposes.

Physicochemical and Quantitative Data

A comprehensive understanding of malic acid and its salts requires precise quantitative data. The following tables summarize key physicochemical properties and the natural abundance of malic acid in various fruits.

Table 1: Physicochemical Properties of Malic Acid and Common Malate Salts

| Property | DL-Malic Acid | L-Malic Acid | Disodium Malate | Dipotassium Malate | Calcium Malate |

| Molecular Formula | C₄H₆O₅ | C₄H₆O₅ | C₄H₄Na₂O₅ | C₄H₄K₂O₅ | C₄H₄CaO₅ |

| Molar Mass ( g/mol ) | 134.09 | 134.09 | 178.05 | 210.27 | 172.15 |

| Appearance | White crystalline powder | White crystalline powder | White crystalline powder | White crystalline powder | White powder |

| Melting Point (°C) | 130 °C | 100 °C | >300 °C | Decomposes | Decomposes |

| Solubility in Water | 558 g/L (at 20 °C) | 1440 g/L (at 20 °C) | Freely soluble | Freely soluble | Slightly soluble |

| pKa₁ | 3.40 | 3.40 | - | - | - |

| pKa₂ | 5.20 | 5.11 | - | - | - |

Data compiled from various chemical databases and scientific literature.

Table 2: Malic Acid Content in Various Fruits (Fresh Weight)

| Fruit | Malic Acid Content (mg/g FW) - Range | Average Malic Acid (mg/g FW) | Predominant Acid |

| Cultivated Apple | 1.72 - 10.10 | 5.26 | Malic |

| Wild Apple Species | 2.58 - 29.27 | 11.59 | Malic |

| Apricot | 5.06 - 13.0 | 9.03 | Malic |

| Cherry | 4.5 - 11.5 | 8.0 | Malic |

| Grape | 2.0 - 8.0 | 5.0 | Tartaric & Malic |

| Pear | 1.5 - 6.5 | 4.0 | Malic |

| Strawberry | 1.5 - 3.5 | 2.5 | Citric & Malic |

| Cranberry | 5.0 - 12.0 | 8.5 | Citric & Malic |

Data adapted from studies on organic acid profiles in fruits.

Key Experimental Protocols

This section provides detailed methodologies for the historical isolation, modern industrial synthesis, and analytical quantification of malic acid.

Protocol 1: Historical Isolation of Malic Acid from Apples (Scheele's Method, Reconstructed)

Objective: To isolate malic acid from apple juice via precipitation of its calcium salt.